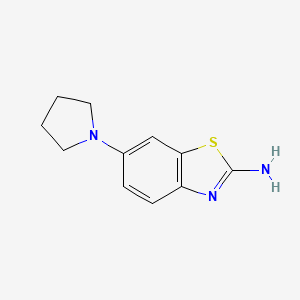

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-pyrrolidin-1-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-11-13-9-4-3-8(7-10(9)15-11)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVDYAMUOBYLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589446 | |

| Record name | 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944887-42-7 | |

| Record name | 6-(Pyrrolidin-1-yl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination via Nucleophilic Substitution on 6-Halobenzothiazole Precursors

A common approach involves starting from 6-halogenated 1,3-benzothiazol-2-amine derivatives, where the halogen (usually chlorine or bromine) at the 6-position is displaced by pyrrolidine under nucleophilic aromatic substitution conditions.

- Typical conditions: Heating the 6-halobenzothiazol-2-amine with excess pyrrolidine in a polar aprotic solvent such as DMF or DMSO at elevated temperatures (80–120 °C) for several hours.

- Mechanism: The nucleophilic nitrogen of pyrrolidine attacks the electron-deficient aromatic carbon bearing the halogen, displacing the halide ion.

- Yields: Moderate to high yields (60–85%) depending on reaction time and temperature.

Multicomponent One-Pot Synthesis

Recent advances have demonstrated environmentally friendly, catalyst-free one-pot methods for synthesizing 2-substituted benzothiazoles, which can be adapted for 6-substituted derivatives.

- Procedure: A three-component reaction involving 2-aminobenzenethiol, elemental sulfur, and pyrrolidine or its derivatives in DMSO under nitrogen atmosphere at 140 °C for 20–24 hours.

- Advantages: Avoids the use of metal catalysts and additives, simplifies purification, and provides good yields (~80%).

- Example: The reaction proceeds via initial formation of an imine intermediate, followed by sulfur insertion and cyclization to form the benzothiazole ring with the pyrrolidinyl substituent at the 6-position.

Condensation of 2-Aminobenzenethiol with Pyrrolidinyl-Containing Precursors

- Method: Condensation of 2-aminobenzenethiol with pyrrolidinyl-substituted anilines or thioureas under oxidative cyclization conditions.

- Oxidants: Bromine in acetic acid or sulfur-based reagents.

- Temperature: Typically carried out at 0–85 °C with controlled addition of oxidants to avoid side reactions.

- Outcome: Formation of 6-(1-pyrrolidinyl)-1,3-benzothiazol-2-amine with yields around 70–75%.

Fusion and Melting Techniques

- Neat fusion: Melting 2-aminobenzothiazole with pyrrolidine derivatives at elevated temperatures (around 195 °C) in a crucible, followed by cooling and washing to isolate the product.

- Use case: Suitable for small-scale synthesis and derivatives with good thermal stability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 6-Halobenzothiazol-2-amine + pyrrolidine | DMF/DMSO, 80–120 °C, 6–24 h | 60–85 | High selectivity, straightforward | Requires halogenated precursor |

| One-pot multicomponent reaction | 2-Aminobenzenethiol + S + pyrrolidine | DMSO, N2, 140 °C, 20–24 h | ~80 | Catalyst-free, green chemistry | Longer reaction time |

| Oxidative cyclization | 2-Aminobenzenethiol + pyrrolidinyl aniline + Br2 | Acetic acid, 0–85 °C, several hrs | 70–75 | Mild conditions | Use of hazardous oxidants |

| Neat fusion | 2-Aminobenzothiazole + pyrrolidine | 195 °C, 5–7 min | 60 | Simple, solvent-free | Limited scalability |

Detailed Research Findings and Mechanistic Insights

Mechanism of One-Pot Multicomponent Synthesis

- The reaction starts with the formation of an imine intermediate between 2-aminobenzenethiol and pyrrolidine.

- Elemental sulfur inserts into the intermediate, facilitating cyclization to the benzothiazole ring.

- The process proceeds via oxidative aromatization to yield the final 6-(1-pyrrolidinyl)-1,3-benzothiazol-2-amine product.

Role of Solvents and Temperature

- Polar aprotic solvents like DMSO and DMF enhance nucleophilicity and solubility of reactants, improving yields.

- Elevated temperatures (100–140 °C) are critical for driving cyclization and substitution reactions to completion.

- Nitrogen atmosphere prevents oxidation of sensitive intermediates.

Purification and Characterization

- Products are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization includes 1H NMR, 13C NMR, FT-IR, and mass spectrometry confirming the substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is , with a molecular weight of approximately 220.29 g/mol. The compound features a benzothiazole ring system substituted with a pyrrolidine moiety, which contributes to its biological activity.

Pharmacological Applications

1. Antibacterial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine, as effective antibacterial agents. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the benzothiazole structure have led to enhanced efficacy against resistant bacterial strains .

2. Anticancer Properties

Benzothiazole derivatives are noted for their anticancer activities. Compounds like 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine have shown promising results in inhibiting tumor growth in various cancer cell lines. Studies involving structure-activity relationship (SAR) analyses suggest that specific substitutions can significantly enhance anticancer potency against breast, colon, and lung cancers .

3. Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Benzothiazole derivatives have demonstrated significant activity against Mycobacterium tuberculosis, making them candidates for developing new treatments for tuberculosis, particularly in light of rising antibiotic resistance .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Research in Chemistry evaluated the antibacterial properties of various benzothiazole derivatives, including 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine. The results indicated that this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

In a detailed investigation reported in Pharmaceuticals, researchers assessed the anticancer effects of several benzothiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study found that 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine significantly inhibited cell proliferation and induced apoptosis in these cell lines through caspase activation pathways .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The 6-position substituent on the benzothiazole ring critically influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Pyrrolidinyl vs. Trifluoromethoxy : The pyrrolidinyl group’s basic nitrogen contrasts with Riluzole’s trifluoromethoxy group, which is electronegative and hydrophobic. This difference likely alters target selectivity; Riluzole acts as a glutamate antagonist, while the pyrrolidinyl analog’s activity remains under investigation .

- Chloro vs. Pyrrolidinyl : Chloro-substituted derivatives exhibit antimicrobial activity, as seen in 6-chloro-1,3-benzothiazol-2-amine (BT1), whereas the pyrrolidinyl analog’s pharmacological profile is less characterized .

Pharmacological Activity

- Riluzole : Approved for amyotrophic lateral sclerosis (ALS), it inhibits glutamate release and voltage-gated sodium channels. Its trifluoromethoxy group contributes to blood-brain barrier penetration .

- 6-Chloro derivative: Demonstrates antimicrobial activity against Pseudomonas aeruginosa, with MIC values in the micromolar range .

Physicochemical Properties

- Solubility : The pyrrolidinyl group’s basicity may improve aqueous solubility compared to hydrophobic substituents like trimethylsilyl .

- Stability : Trifluoromethoxy and chloro groups enhance metabolic stability, whereas pyrrolidinyl derivatives may undergo oxidative metabolism .

Data Tables

Table 1: Comparative Pharmacological Profiles

Biological Activity

6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a pyrrolidine ring with a benzothiazole moiety, which contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is , with a molecular weight of approximately 219.31 g/mol. The structural characteristics are crucial for its interaction with biological targets.

The biological activity of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to several biological effects such as:

- Anticonvulsant Activity : Studies have shown that derivatives of benzothiazole can exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems in the central nervous system (CNS) .

- Anticancer Activity : Benzothiazole derivatives have been reported to inhibit various cancer cell lines. For example, compounds similar to 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine have shown promising results against tumors by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Overview

The compound has been evaluated for several biological activities:

Case Studies

Several studies have highlighted the biological activities of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine and related compounds:

- Anticonvulsant Study : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. The results indicated that modifications in the benzothiazole structure could enhance efficacy while maintaining low toxicity levels .

- Cancer Research : In a study examining the effects on pancreatic tumors, a related compound demonstrated significant tumor reduction (62% at 200 mg/kg) by targeting CSF1R signaling pathways . This underscores the potential for developing targeted therapies using benzothiazole derivatives.

- Antimicrobial Properties : Research into the antimicrobial effects revealed that compounds with similar structures exhibited significant inhibition against common pathogens, suggesting that 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine could be developed as a lead compound in antibiotic drug discovery .

Q & A

Q. What are the optimized synthetic routes for 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine?

The compound can be synthesized via cyclization of substituted anilines with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid (HOAc). For example, and describe reactions where 4-methyl aniline reacts with KSCN and Br₂ under controlled temperatures (below 10°C) to yield benzothiazol-2-amine derivatives with ~70% efficiency after recrystallization . Modifications to the pyrrolidinyl group may involve Boc-protection (tert-butoxycarbonyl) and subsequent deprotection under acidic conditions, as seen in for related sulfanylpyridyl derivatives .

Q. How is the purity and structural integrity of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine confirmed?

Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress (), while structural confirmation relies on spectral techniques:

- ¹H/¹³C NMR for functional group analysis (e.g., pyrrolidinyl proton shifts).

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for analogous benzothiazole derivatives in and .

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from differences in assay conditions or substituent effects. For instance, shows that sulfur-containing derivatives exhibit variable inhibition of Pseudomonas aeruginosa virulence factors, suggesting structure-activity relationship (SAR) studies are critical . Standardized protocols (e.g., fixed bacterial inoculum size, consistent solvent controls) and computational docking studies () can resolve such contradictions by isolating variables .

Q. What strategies enhance the pharmacological properties of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine through functional group modifications?

- Hydrazine derivatives : Reacting the benzothiazol-2-amine core with hydrazine hydrochloride in ethylene glycol yields hydrazinyl derivatives (), which can improve solubility and target binding .

- Electrophilic substitution : Introducing electron-withdrawing groups (e.g., chloro, nitro) at the 6-position () enhances antimicrobial potency by modulating electron density .

Q. What analytical techniques are recommended for characterizing derivatives of 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine?

Advanced characterization includes:

- HPLC-MS : Quantifies purity and detects trace byproducts.

- Thermogravimetric analysis (TGA) : Assesses thermal stability for formulation studies.

- Single-crystal XRD (): Resolves steric effects of the pyrrolidinyl group on molecular packing .

- In vitro ADMET profiling : Predicts pharmacokinetic behavior using hepatocyte microsomes.

Q. How can reaction yields for 6-(1-Pyrrolidinyl)-1,3-benzothiazol-2-amine synthesis be optimized?

and highlight yield variations (47–70%) depending on reaction parameters:

- Temperature control : Maintaining <10°C during Br₂ addition minimizes side reactions .

- Solvent choice : Tetrahydrofuran (THF) improves Boc-protection efficiency compared to polar aprotic solvents .

- Catalyst screening : RuCl₃/NaIO₄ systems () can oxidize sulfanyl groups without degrading the benzothiazole core .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.